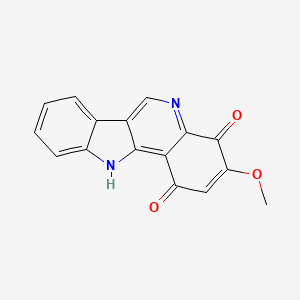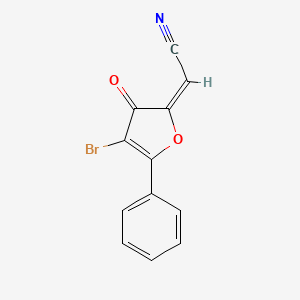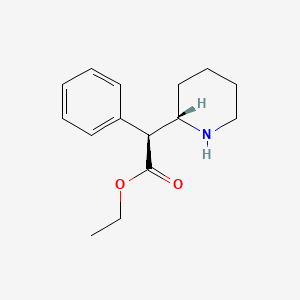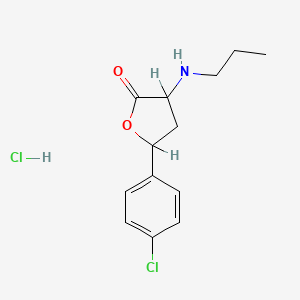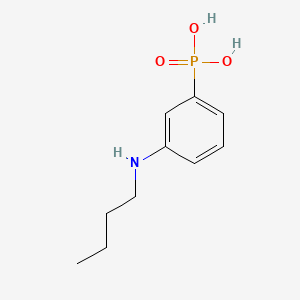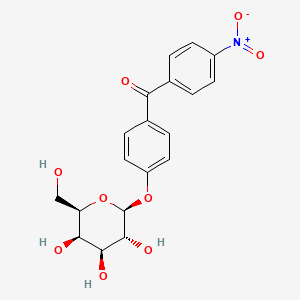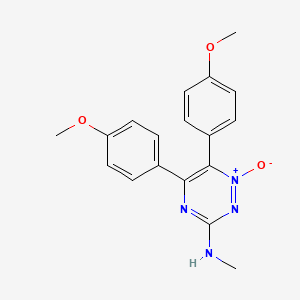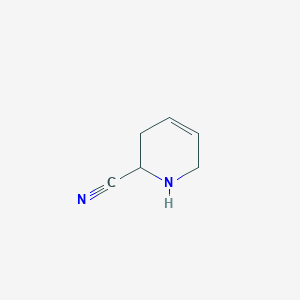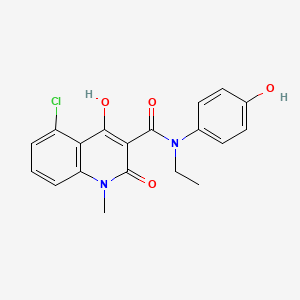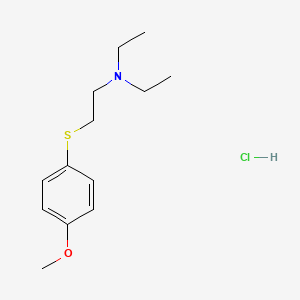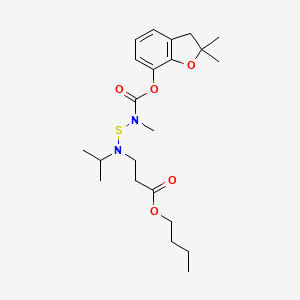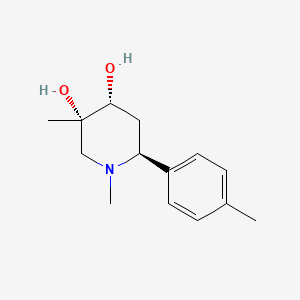
3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- is a complex organic compound belonging to the class of piperidinediols These compounds are characterized by a piperidine ring with hydroxyl groups and various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available starting materials such as piperidine derivatives and substituted benzaldehydes.
Reaction Steps: Key steps may include condensation reactions, reduction, and hydroxylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired configuration and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Larger-scale production using continuous flow reactors for better efficiency and control.
化学反应分析
Types of Reactions
3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of substituents on the piperidine ring or aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific pathways.
Industry: As a precursor for the production of specialty chemicals.
作用机制
The mechanism of action for this compound would involve its interaction with specific molecular targets:
Molecular Targets: Such as enzymes or receptors in biological systems.
Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
3,4-Piperidinediol, 1,3-dimethyl-6-phenyl: A similar compound with a phenyl group instead of a methylphenyl group.
1,3-Dimethyl-4-hydroxy-6-phenylpiperidine: Another related compound with different substituents.
Uniqueness
The unique configuration and substituents of 3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- may confer specific properties, such as increased binding affinity or selectivity for certain targets, making it a valuable compound for research and development.
属性
CAS 编号 |
129170-19-0 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
(3S,4R,6S)-1,3-dimethyl-6-(4-methylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C14H21NO2/c1-10-4-6-11(7-5-10)12-8-13(16)14(2,17)9-15(12)3/h4-7,12-13,16-17H,8-9H2,1-3H3/t12-,13+,14-/m0/s1 |
InChI 键 |
IDWXHKKUGIDBSS-MJBXVCDLSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@H]([C@@](CN2C)(C)O)O |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(C(CN2C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



